

S-Bioallethrin: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *S-Bioallethrin*

Cat. No.: *B1148691*

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Core Chemical Identifiers

S-Bioallethrin is a potent synthetic pyrethroid insecticide. It is a specific stereoisomer of allethrin, valued for its rapid knockdown effect on various insects.

Identifier	Value	Reference
CAS Number	28434-00-6	[1] [2] [3]
Molecular Formula	C ₁₉ H ₂₆ O ₃	[1] [2]
Molecular Weight	302.41 g/mol	
IUPAC Name	[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate	
Synonyms	Esbiol, D-Trans-Allethrin, Esbioallethrin, Esdepallethrine	

Physicochemical and Toxicological Profile

S-Bioallethrin is a viscous liquid, yellow to brown in color, with a faint, characteristic odor. It is soluble in organic solvents like hexane, methanol, and toluene, but has low solubility in water.

Physicochemical Properties

Property	Value
Appearance	Yellow to brown viscous liquid
Odor	Faint characteristic odor
Density	1.00-1.02 g/mL (at 20°C)
Boiling Point	165-170°C
Flash Point	131°C
Vapor Pressure	1.56 Pa (at 20°C)
Solubility in Water	4.6 mg/L (at 20°C)
Octanol/Water Partition Coefficient (Log Pow)	4.70

Toxicological Data

Endpoint	Value	Species
Acute Oral LD ₅₀	413 - 574 mg/kg	Rat
Acute Dermal LD ₅₀	>2000 mg/kg	Rat
Acute Inhalation LC ₅₀ (4 hours)	1.26 mg/L	Rat
Eye Irritation	Slightly irritating	
Skin Irritation	Slightly irritating	

Mechanism of Action

The primary mode of action of **S-Bioallethrin** is the disruption of nerve function in insects through the modulation of voltage-gated sodium channels. By binding to these channels, **S-Bioallethrin** alters their gating kinetics, leading to prolonged channel opening, membrane depolarization, and ultimately, paralysis and death of the insect.

S-Bioallethrin is classified as a Type I pyrethroid. Its interaction with sodium channels results in transient modification, characterized by rapidly-decaying sodium tail currents. Unlike Type II pyrethroids, its modulatory effect is not significantly enhanced by repetitive nerve stimulation.

Recent studies have also pointed to secondary mechanisms of toxicity, particularly in non-target organisms. In human lymphocytes, bioallethrin has been shown to induce oxidative stress by generating reactive oxygen species (ROS), leading to DNA damage, mitochondrial dysfunction, and ultimately apoptosis.

Experimental Protocols

In Vitro Electrophysiological Analysis of Sodium Channel Modulation

This protocol outlines the two-electrode voltage-clamp technique used to study the effects of **S-Bioallethrin** on voltage-gated sodium channels expressed in *Xenopus laevis* oocytes.

1. Oocyte Preparation and Channel Expression:

- *Xenopus laevis* oocytes are harvested and defolliculated.
- Oocytes are injected with cRNAs encoding the desired sodium channel subunits (e.g., rat Nav1.6, $\beta 1$, and $\beta 2$ auxiliary subunits).
- Injected oocytes are incubated for 2-4 days to allow for channel expression.

2. Electrophysiological Recording:

- An oocyte is placed in a recording chamber and perfused with a standard saline solution.
- The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
- A two-electrode voltage-clamp amplifier is used to control the membrane potential and record the resulting sodium currents.

3. **S-Bioallethrin** Application and Data Acquisition:

- A stock solution of **S-Bioallethrin** is prepared in a suitable solvent (e.g., DMSO) and diluted to the final concentration in the perfusion solution.
- The oocyte is perfused with the **S-Bioallethrin** solution until a steady-state effect is observed.
- The effects of **S-Bioallethrin** are assessed using specific voltage-clamp protocols, such as a series of depolarizing pulses to measure changes in peak sodium current, inactivation kinetics, and tail currents. For instance, a common protocol involves holding the membrane potential at -100 mV and applying depolarizing pulses to a range of test potentials.

In Vitro Lymphocyte Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of **S-Bioallethrin** on human lymphocytes.

1. Cell Culture and Treatment:

- Human lymphocytes are isolated from whole blood and cultured in a suitable medium.
- Cells are seeded in a 96-well plate at a predetermined density.
- **S-Bioallethrin** is dissolved in a suitable solvent and added to the cell cultures at various concentrations (e.g., 10 to 200 μ M). A vehicle control is also included.
- The cells are incubated with **S-Bioallethrin** for a specific duration (e.g., 2 hours at 37°C).

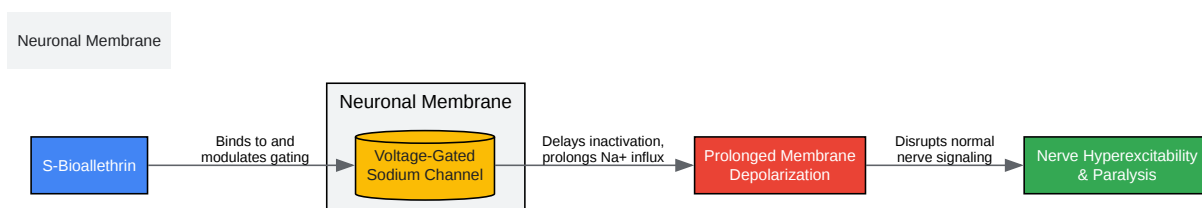
2. MTT Assay Procedure:

- Following the incubation period, an MTT solution is added to each well and the plate is incubated for an additional 2-4 hours.
- During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
- A solubilization solution is then added to each well to dissolve the formazan crystals.

3. Data Analysis:

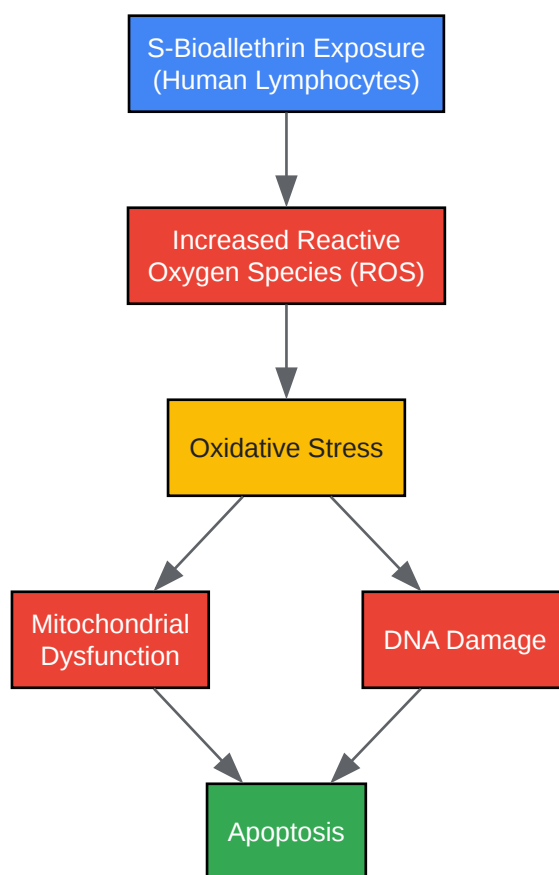
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- Cell viability is expressed as a percentage of the vehicle-treated control.

Visualizations



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Caption: Primary mechanism of **S-Bioallethrin** action on neuronal voltage-gated sodium channels.



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Caption: Workflow of **S-Bioallethrin**-induced toxicity in human lymphocytes.

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References

- 1. Divergent Actions of the Pyrethroid Insecticides S-Bioallethrin, Tefluthrin and Deltamethrin on Rat Nav1.6 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
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